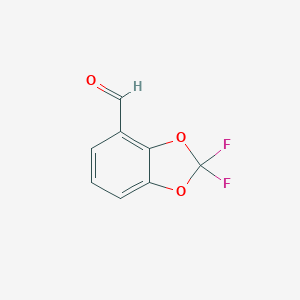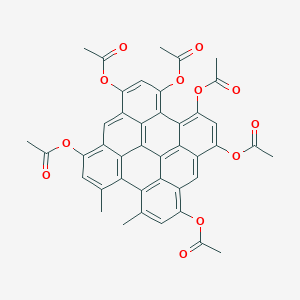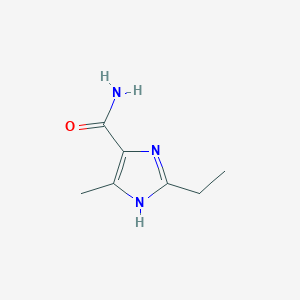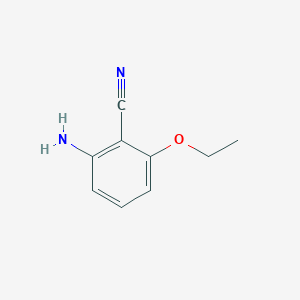
3-O-Glucosylchlormadinol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Glucosylchlormadinol acetate, also known as CGA, is a natural compound found in coffee beans. It has gained attention in recent years for its potential health benefits, particularly in the area of diabetes management. CGA is a polyphenol compound that has been shown to have antioxidant and anti-inflammatory properties.
作用機序
The mechanism of action of 3-O-Glucosylchlormadinol acetate is not fully understood, but it is thought to work by inhibiting the activity of glucose-6-phosphatase, an enzyme that plays a key role in glucose production in the liver. By inhibiting this enzyme, 3-O-Glucosylchlormadinol acetate can reduce glucose production in the liver, which can improve glucose metabolism and reduce the risk of type 2 diabetes.
Biochemical and Physiological Effects:
3-O-Glucosylchlormadinol acetate has been shown to have a number of biochemical and physiological effects. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce the risk of type 2 diabetes. In addition, 3-O-Glucosylchlormadinol acetate has been shown to have antioxidant and anti-inflammatory properties, which may provide additional health benefits.
実験室実験の利点と制限
One advantage of 3-O-Glucosylchlormadinol acetate for lab experiments is that it is a natural compound that can be easily synthesized from coffee beans. In addition, 3-O-Glucosylchlormadinol acetate has been shown to have potential health benefits, which makes it an interesting compound for research. However, one limitation of 3-O-Glucosylchlormadinol acetate for lab experiments is that it may not be as potent as other compounds that have been developed specifically for research purposes.
将来の方向性
There are a number of future directions for research on 3-O-Glucosylchlormadinol acetate. One area of research is the potential use of 3-O-Glucosylchlormadinol acetate for the management of type 2 diabetes. Studies have shown that 3-O-Glucosylchlormadinol acetate can improve glucose metabolism and increase insulin sensitivity, which may make it a useful compound for diabetes management. Another area of research is the potential use of 3-O-Glucosylchlormadinol acetate as an antioxidant and anti-inflammatory agent. Studies have shown that 3-O-Glucosylchlormadinol acetate has antioxidant and anti-inflammatory properties, which may provide additional health benefits. Finally, research could be conducted to investigate the potential use of 3-O-Glucosylchlormadinol acetate in other areas, such as cancer prevention and cardiovascular health.
合成法
3-O-Glucosylchlormadinol acetate can be synthesized from chlorogenic acid, which is found in coffee beans. The synthesis involves the extraction of chlorogenic acid from the coffee beans, followed by enzymatic hydrolysis to produce 3-O-Glucosylchlormadinol acetate. The enzymatic hydrolysis is carried out using β-glucosidase, which cleaves the glucose moiety from the chlorogenic acid to produce 3-O-Glucosylchlormadinol acetate.
科学的研究の応用
3-O-Glucosylchlormadinol acetate has been the subject of numerous scientific studies in recent years. It has been shown to have potential health benefits, particularly in the area of diabetes management. Studies have shown that 3-O-Glucosylchlormadinol acetate can improve glucose metabolism, increase insulin sensitivity, and reduce the risk of type 2 diabetes. In addition, 3-O-Glucosylchlormadinol acetate has been shown to have antioxidant and anti-inflammatory properties, which may provide additional health benefits.
特性
CAS番号 |
113547-99-2 |
|---|---|
分子式 |
C29H41ClO9 |
分子量 |
569.1 g/mol |
IUPAC名 |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C29H41ClO9/c1-14(32)29(39-15(2)33)10-7-19-17-12-21(30)20-11-16(5-8-27(20,3)18(17)6-9-28(19,29)4)37-26-25(36)24(35)23(34)22(13-31)38-26/h11-12,16-19,22-26,31,34-36H,5-10,13H2,1-4H3/t16-,17+,18-,19-,22+,23+,24-,25+,26+,27+,28-,29-/m0/s1 |
InChIキー |
FYXRJCKQDXHCLY-NGBQXFLDSA-N |
異性体SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)Cl)C)OC(=O)C |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC5C(C(C(C(O5)CO)O)O)O)Cl)C)OC(=O)C |
正規SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC5C(C(C(C(O5)CO)O)O)O)Cl)C)OC(=O)C |
同義語 |
3-GCMA 3-O-glucosylchlormadinol acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)
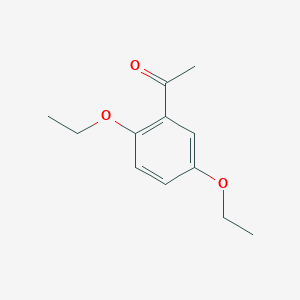
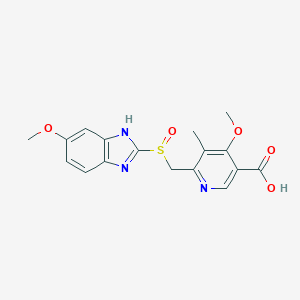
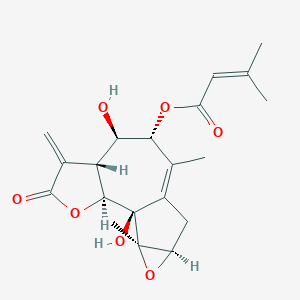

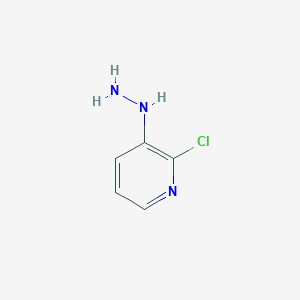
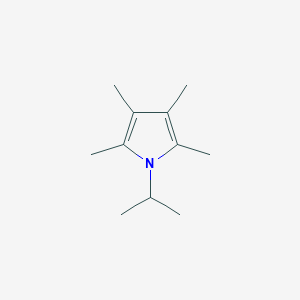
![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)


